molecular formula C21H30O2 B13846833 methyl (2Z,4E,6Z,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenoate

methyl (2Z,4E,6Z,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenoate

Cat. No.: B13846833
M. Wt: 314.5 g/mol
InChI Key: SREQLAJQLXPNMC-PLKOQFSOSA-N
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Description

Methyl (2Z,4E,6Z,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenoate is a complex organic compound known for its unique structure and properties. This compound is characterized by a series of conjugated double bonds and a cyclohexene ring, making it an interesting subject for various chemical studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (2Z,4E,6Z,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenoate typically involves multiple steps, including the formation of the cyclohexene ring and the introduction of the conjugated double bonds. One common method involves the use of a Wittig reaction to form the conjugated system, followed by a Diels-Alder reaction to introduce the cyclohexene ring. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like tetrahydrofuran.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure precise control over reaction conditions. Catalysts such as palladium on carbon may be used to facilitate the hydrogenation steps, and high-pressure reactors can be employed to achieve the desired product yield.

Chemical Reactions Analysis

Types of Reactions

Methyl (2Z,4E,6Z,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenoate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the saturation of the double bonds.

    Substitution: Nucleophilic substitution reactions can occur at the ester group, where nucleophiles such as hydroxide ions can replace the methoxy group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Sodium hydroxide in an aqueous solution.

Major Products Formed

    Oxidation: Carboxylic acids and ketones.

    Reduction: Saturated hydrocarbons.

    Substitution: Alcohols and other substituted esters.

Scientific Research Applications

Methyl (2Z,4E,6Z,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenoate has several applications in scientific research:

    Chemistry: Used as a model compound to study conjugated systems and cyclohexene ring chemistry.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the synthesis of analogs with improved pharmacological properties.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of methyl (2Z,4E,6Z,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenoate involves its interaction with molecular targets such as enzymes and receptors. The conjugated double bonds allow the compound to participate in electron transfer reactions, while the cyclohexene ring provides structural stability. These interactions can modulate various biochemical pathways, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Methyl (2E,4E,6E,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenoate
  • Methyl (2Z,4Z,6Z,8Z)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenoate

Uniqueness

Methyl (2Z,4E,6Z,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenoate is unique due to its specific configuration of double bonds (2Z,4E,6Z,8E), which imparts distinct chemical and physical properties. This configuration affects the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various research applications.

Properties

Molecular Formula

C21H30O2

Molecular Weight

314.5 g/mol

IUPAC Name

methyl (2Z,4E,6Z,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenoate

InChI

InChI=1S/C21H30O2/c1-16(9-7-10-17(2)15-20(22)23-6)12-13-19-18(3)11-8-14-21(19,4)5/h7,9-10,12-13,15H,8,11,14H2,1-6H3/b10-7+,13-12+,16-9-,17-15-

InChI Key

SREQLAJQLXPNMC-PLKOQFSOSA-N

Isomeric SMILES

CC1=C(C(CCC1)(C)C)/C=C/C(=C\C=C\C(=C/C(=O)OC)\C)/C

Canonical SMILES

CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CC(=O)OC)C)C

Origin of Product

United States

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